Ethyl 4-oxo-4-(4-pyridyl)butyrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-oxo-4-(4-pyridyl)butyrate can be synthesized through various synthetic routes. One common method involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-oxo-4-(4-pyridyl)butyrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-oxo-4-(4-pyridyl)butyrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-oxo-4-(4-pyridyl)butyrate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and metabolic processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Ethyl 4-oxo-4-(4-pyridyl)butyrate can be compared with other similar compounds, such as ethyl 4-oxo-4-(2-pyridyl)butyrate and ethyl 4-oxo-4-(3-pyridyl)butyrate. These compounds share similar structural features but differ in the position of the pyridyl group on the butyrate backbone. This difference can influence their chemical reactivity, biological activity, and applications. This compound is unique in its specific interactions and applications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
ethyl 4-oxo-4-pyridin-4-ylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)4-3-10(13)9-5-7-12-8-6-9/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPRUEOYDZHTQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449256 | |
Record name | Ethyl 4-oxo-4-(4-pyridyl)butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25370-46-1 | |
Record name | Ethyl 4-oxo-4-(4-pyridyl)butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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